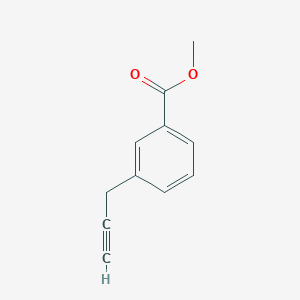![molecular formula C15H20O6 B13028054 (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)
(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate is a complex organic compound characterized by its unique structural features. This compound contains a benzoate ester linked to a dihydroxy methoxy oxolane ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid with an alcohol derivative of the oxolane ring. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying esterification and substitution reactions.
Biology: The compound is used in enzymatic studies to understand the metabolism of ester compounds.
Medicine: Research explores its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active oxolane and benzoate moieties. These fragments can then participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the oxolane ring.
Ethyl benzoate: Another ester of benzoic acid with a simpler alcohol component.
(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-4-methyloxolan-2-yl]ethylbenzoate: Similar structure but without the methoxy group.
Uniqueness
The presence of both dihydroxy and methoxy groups on the oxolane ring makes (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from simpler benzoate esters.
Propiedades
Fórmula molecular |
C15H20O6 |
|---|---|
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
[(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C15H20O6/c1-9(20-13(17)10-7-5-4-6-8-10)11-12(16)15(2,18)14(19-3)21-11/h4-9,11-12,14,16,18H,1-3H3/t9-,11-,12-,14?,15-/m1/s1 |
Clave InChI |
XEVYDBYNWCACHT-LDBRXZITSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@H]([C@@](C(O1)OC)(C)O)O)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C1C(C(C(O1)OC)(C)O)O)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
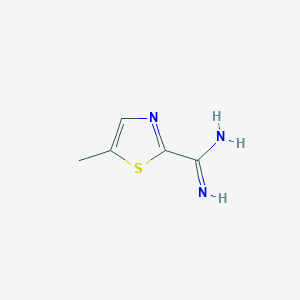
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
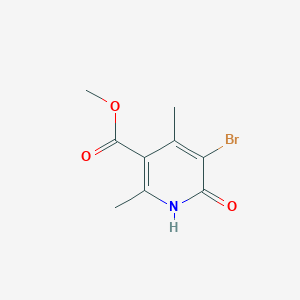
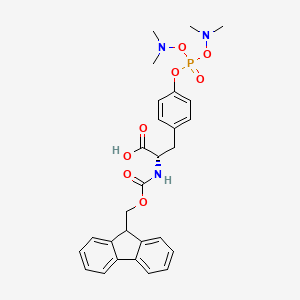
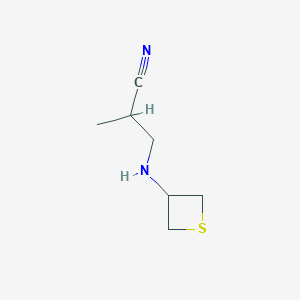
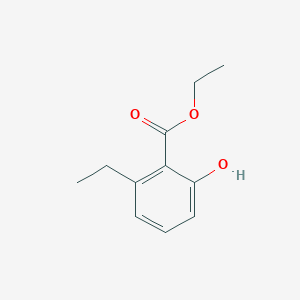
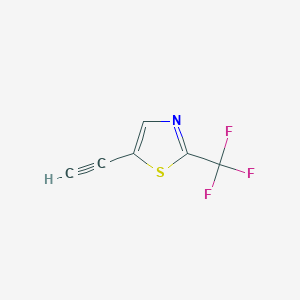
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
